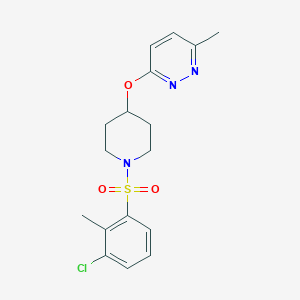

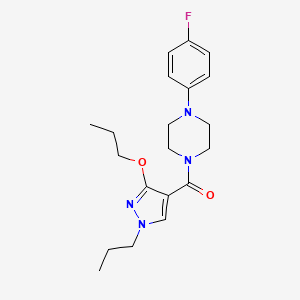

![molecular formula C21H23N3O4S B2840845 N-[4-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethylsulfamoyl]phenyl]acetamide CAS No. 851408-52-1](/img/structure/B2840845.png)

N-[4-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethylsulfamoyl]phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Synthesis Analysis

Quinoline derivatives can be synthesized through various methods. One common method involves the condensation of an aromatic diamine with a dicarbonyl derivative . Other methods include oxidation of aromatic diamines with many organic materials, intramolecular cyclization of N-substituted aromatic o-diamines, and ring transformation of aryl aromatic compounds .Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a fused ring system containing a benzene ring and a pyridine ring. The presence of nitrogen in the pyridine ring makes quinoline a heterocyclic compound .Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including diazotization, nitration, oxidation, and substitution reactions. They can also undergo reduction, condensation, and cyclization reactions .Physical And Chemical Properties Analysis

Quinoline is a colorless liquid at room temperature and has a strong, unpleasant odor. It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .Applications De Recherche Scientifique

Structural and Chemical Properties

- Host–Guest Complex Formation and Fluorescence: N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, related amide-containing isoquinoline derivatives, exhibit interesting host–guest complex formation with aromatic diols. These complexes demonstrate enhanced fluorescence emission at lower wavelengths compared to the parent compounds. However, the protonated state of these compounds is not fluorescence active, indicating a unique interplay between structural conformation and optical properties (Karmakar, Sarma, & Baruah, 2007).

Crystallography and Molecular Geometry

- Spatial Orientation in Salt Formation: Derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide show varied spatial orientations when forming salts. The protonated perchlorate salt of this compound adopts a tweezer-like geometry, indicating the versatility of these molecules in adopting different molecular shapes which is essential in crystal engineering and pharmaceutical formulation (Kalita & Baruah, 2010).

Biological Interactions and Applications

- Antitubercular Agents: A study on 2-(quinolin-4-yloxy)acetamides found them to be potent in vitro inhibitors of Mycobacterium tuberculosis growth. These compounds were effective against both drug-susceptible and drug-resistant strains, showing promise as potential antitubercular agents (Pissinate et al., 2016).

- Antimicrobial and Antiprotozoal Agents: N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides display promising antimicrobial and antiprotozoal activities, suggesting their potential in treating infections and diseases caused by microorganisms and protozoa (Patel et al., 2017).

Synthesis and Chemical Analysis

- Microwave Irradiation Synthesis: N-(4-Methylphenyl) acetamide, a compound related to the query chemical, can be synthesized under microwave irradiation, demonstrating the potential for efficient and rapid synthesis methods for similar compounds (Liu Chang-chu, 2014).

Quantum Chemical Studies

- Inhibition Efficiencies of Quinoxalines: Quantum chemical calculations on quinoxalines, including similar compounds, have been performed to determine their efficacy as corrosion inhibitors for metals. This highlights the potential application of these compounds in industrial settings (Zarrouk et al., 2014).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to have interesting pharmaceutical and biological activities . They are valuable in drug research and development, and many publications have dealt with their synthetic analogs .

Mode of Action

It’s worth noting that similar compounds, such as 4-hydroxy-2-quinolones, have unique roles in natural and synthetic chemistry and their biologically and pharmacological activities .

Biochemical Pathways

It’s known that compounds with similar structures, such as 4-hydroxy-2-quinolones, have a wide range of biological activities .

Result of Action

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have shown unique biological activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-13-10-17-12-16(21(26)24-20(17)11-14(13)2)8-9-22-29(27,28)19-6-4-18(5-7-19)23-15(3)25/h4-7,10-12,22H,8-9H2,1-3H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHSERHDHQKCFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

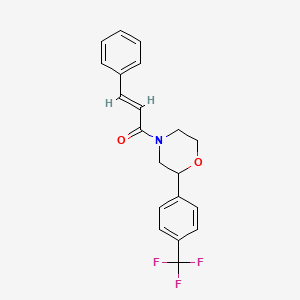

![N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2840762.png)

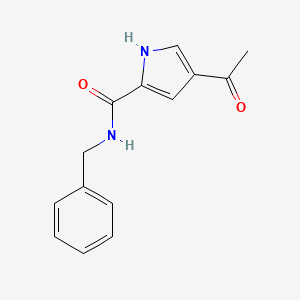

![4-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2840767.png)

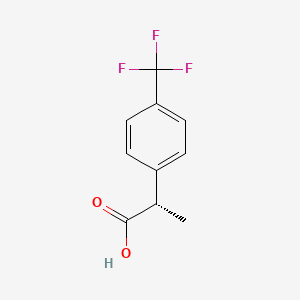

![2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone](/img/structure/B2840769.png)

![N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide](/img/structure/B2840770.png)

![1-[2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2840772.png)

![4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2840774.png)

![Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2840780.png)

![3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2840785.png)